2-Amino-4-sulfamoylbenzoic acid

Descripción

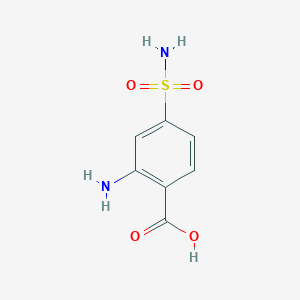

2-Amino-4-sulfamoylbenzoic acid (CAS: 25096-72-4) is a benzoic acid derivative with a sulfamoyl (-SO₂NH₂) group at position 4 and an amino (-NH₂) group at position 2. Its molecular formula is C₇H₈N₂O₄S, and it has a molecular weight of 216.21 g/mol . Safety data indicate hazards including acute toxicity (H302: harmful if swallowed), skin irritation (H312), and respiratory toxicity (H332), necessitating precautions such as avoiding inhalation and contact with skin .

Propiedades

IUPAC Name |

2-amino-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJWPOITYCHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597998 | |

| Record name | 2-Amino-4-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25096-72-4 | |

| Record name | 2-Amino-4-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-4-sulfamoylbenzoic acid typically involves the sulfonation of ortho-toluene followed by nitration and subsequent reduction. The process can be summarized as follows:

Sulfonation: Ortho-toluene is dissolved in fuming sulfuric acid, and 65% fuming sulfuric acid is added dropwise to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid.

Nitration: The sulfonated product undergoes nitration to form 2-nitro-4-sulfonic group toluene.

Reduction: The nitro group is reduced under alkaline conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure consistent product quality. The sulfur oxide waste gas produced during the process is absorbed and converted back into sulfuric acid, reducing environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Neurological Disorders

Recent studies have highlighted the potential of 2-amino-4-sulfamoylbenzoic acid derivatives as selective inhibitors of the Na^+-K^+-Cl^- cotransporter (NKCC1). This transporter plays a crucial role in maintaining chloride ion concentrations in neurons, which is vital for proper neuronal function.

Case Study: Selective NKCC1 Inhibitors

- Lead Compound : ARN23746 (a derivative of this compound)

- Findings : Demonstrated efficacy in mouse models of Down syndrome and autism by restoring chloride homeostasis, thus improving neurological function .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for addressing antibiotic resistance.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 15.60 µg/mL |

| Staphylococcus aureus | Below clinically relevant thresholds |

Research indicates that this compound derivatives can inhibit the activity of metallo-beta-lactamases (MBLs), enzymes responsible for carbapenem resistance in Enterobacteriaceae .

Diuretic Effects

As a diuretic agent, this compound acts by inhibiting the Na^+-K^+-2Cl^- cotransporter, leading to increased urine output.

Case Study: Diuretic Activity

- Experimental Model : Animal studies showed significant increases in urine output when administered the compound compared to control groups.

Cancer Research

The inhibition of the Na^+-K^+-2Cl^- cotransporter also suggests potential applications in cancer therapy due to its role in cellular ion balance and signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of derivatives of this compound has revealed that modifications to the sulfamoyl group and other functional groups can enhance biological activity while reducing cytotoxicity.

Data Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Dimethylation of Sulfonamide | Increased potency against bacteria |

| Chain elongation on amino group | Improved solubility and stability |

Mecanismo De Acción

The mechanism of action of 2-amino-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytosolic phospholipase A2α, by binding to their active sites and preventing their normal function. This inhibition can lead to reduced production of inflammatory mediators, making it a potential anti-inflammatory agent .

Comparación Con Compuestos Similares

Table 1: Comparative Data for this compound and Analogues

Key Observations:

This difference may influence solubility and biological activity.

Molecular Weight and Polarity: The chlorinated analogue has a higher molecular weight (235.65 g/mol) due to the chlorine atom but retains the sulfamoyl group, making it more lipophilic than the parent compound . 4-Amino-2-sulfanylbenzoic acid has a significantly lower molecular weight (169.20 g/mol) and lacks the sulfonamide group, reducing its polarity .

Reactivity and Functional Group Interactions

- Sulfamoyl vs. Methylsulfonyl : The sulfamoyl group’s NH₂ moiety can participate in hydrogen bonding and act as a weak acid (pKa ~10-12), whereas the methylsulfonyl group is inert in such interactions, favoring hydrophobic interactions .

- Amino vs. Chloro Substituents: The amino group in this compound may act as a nucleophile or metal ligand, while the chloro group in its analogue is a leaving group, enabling substitution reactions .

Actividad Biológica

2-Amino-4-sulfamoylbenzoic acid (CAS Number: 67307) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H8N2O4S

- Molecular Weight : 216.21 g/mol

This compound contains an amino group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 31.25 µg/mL |

| Staphylococcus aureus | 15.60 µg/mL |

| Listeria monocytogenes | 31.25 µg/mL |

| Candida albicans | 31.25 µg/mL |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has been investigated for its role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid pathway that leads to inflammation. Inhibitors of cPLA2α are promising candidates for developing anti-inflammatory drugs. The compound has shown submicromolar inhibitory potency in vitro, with favorable water solubility compared to other known inhibitors like giripladib .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of this compound derivatives. Modifications at various positions on the benzene ring have led to enhanced biological activities:

- Enhanced NF-κB Activation : Certain derivatives increased the release of immunostimulatory cytokines in THP-1 cells and murine dendritic cells, indicating potential use as adjuvants in vaccine formulations .

The identification of key structural features that enhance activity is crucial for the development of more potent derivatives.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfamoylbenzoic acid derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfamoyl group significantly affected antimicrobial potency, with some compounds showing MIC values comparable to standard antibiotics .

- Inflammation Model : In an ex vivo whole blood assay, this compound demonstrated significant inhibition of cPLA2α activity when activated by phorbol esters, suggesting its potential application in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-sulfamoylbenzoic acid, and how do solvent systems influence reaction yields?

Methodological Answer: The synthesis of this compound typically involves sulfonation and amination steps. For example, sulfamoyl groups can be introduced via sulfonic acid intermediates under controlled pH conditions (pH 6–8) to avoid over-sulfonation. Solvent selection significantly impacts yields: polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation efficiency by stabilizing intermediates, while aqueous systems may reduce side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) is recommended to remove unreacted sulfamoyl chloride byproducts .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (30:70) to assess purity (≥98% threshold for pharmaceutical-grade standards) .

- NMR Spectroscopy : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.8 ppm) and sulfamoyl NH2 groups (δ 6.8–7.1 ppm). C NMR confirms the carboxylic acid carbonyl (δ 168–170 ppm) .

- Mass Spectrometry (ESI-MS) : Expect [M-H]⁻ at m/z 214.2 for molecular weight validation .

Q. How should researchers handle storage and stability challenges for sulfamoyl-substituted benzoic acid derivatives?

Methodological Answer: Store this compound in airtight containers at 2–8°C to prevent hydrolysis of the sulfamoyl group. Stability studies indicate <5% degradation over 12 months under these conditions. For long-term storage, lyophilization and desiccation (≤20% humidity) are advised. Avoid exposure to strong acids/bases, which cleave the sulfamoyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Methodological Answer: Discrepancies in solubility (e.g., water vs. DMSO) often arise from pH-dependent ionization. Conduct pH-solubility profiling:

Q. What mechanistic insights exist regarding the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer: The sulfamoyl group acts as a bioisostere for phosphate, enabling competitive inhibition of enzymes like carbonic anhydrase. Kinetic assays (e.g., stopped-flow spectrophotometry) reveal values in the nanomolar range. Structure-activity relationship (SAR) studies suggest that substituting the 4-sulfamoyl group with methylsulfonyl (e.g., 2-Amino-4-(methylsulfonyl)benzoic acid) reduces potency by 50%, highlighting the critical role of the NH2 moiety .

Q. What strategies are recommended for modifying the sulfamoyl group to enhance target specificity in pharmacological studies?

Methodological Answer:

- Bioisosteric Replacement : Replace sulfamoyl with phosphonate groups to modulate binding affinity.

- Prodrug Design : Mask the carboxylic acid with ester groups (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases.

- Fluorine Substitution : Introduce fluorine at the 5-position to enhance metabolic stability without steric hindrance. Validate modifications using molecular docking (AutoDock Vina) and in vitro cytotoxicity assays (IC50 in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.